2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester

Description

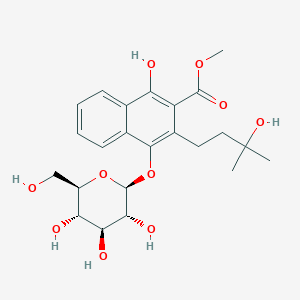

This compound (CAS: 125906-48-1; molecular formula: C₂₃H₃₀O₁₀; molecular weight: 466.48 g/mol) is a natural product isolated from the dried roots of Rubia cordifolia . Structurally, it features a naphthalene core substituted with a methyl ester group at position 2, a hydroxyl group at position 1, a D-glucopyranosyloxy moiety at position 4, and a 3-hydroxy-3-methylbutyl chain at position 2. Its isolation from medicinal plants suggests possible applications in traditional or pharmacological contexts, though clinical data remain unreported .

Properties

IUPAC Name |

methyl 1-hydroxy-3-(3-hydroxy-3-methylbutyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O10/c1-23(2,30)9-8-13-15(21(29)31-3)16(25)11-6-4-5-7-12(11)20(13)33-22-19(28)18(27)17(26)14(10-24)32-22/h4-7,14,17-19,22,24-28,30H,8-10H2,1-3H3/t14-,17-,18+,19-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREIIVNWXUSIHZ-PTSOYHJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester typically involves multiple steps:

Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Hydroxy and Carboxylic Acid Groups: Hydroxylation and carboxylation reactions are employed to introduce the hydroxy and carboxylic acid groups onto the naphthalene ring. This can be achieved using reagents like sodium hydroxide and carbon dioxide under controlled conditions.

Glycosylation: The attachment of the D-glucopyranosyloxy group is typically carried out through glycosylation reactions, where a glucopyranosyl donor reacts with the hydroxy group on the naphthalene core in the presence of a glycosylation catalyst.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Formation of naphthoquinones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of various functional groups like halides, amines, or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly due to its structural features that may contribute to biological activity.

Antimicrobial Activity

Research indicates that derivatives of naphthalene carboxylic acids possess antimicrobial properties. The glucopyranosyl moiety may enhance solubility and bioavailability, making it a candidate for developing new antimicrobial agents. Studies have shown that naphthalene derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound could be explored for therapeutic uses against infections .

Anti-inflammatory Properties

Naphthalene derivatives have been studied for their anti-inflammatory effects. The presence of hydroxyl groups in the structure may contribute to the modulation of inflammatory pathways. Preliminary studies suggest that compounds similar to 2-naphthalenecarboxylic acid can reduce inflammation markers in vitro and in vivo, warranting further investigation into their mechanisms of action .

Agricultural Applications

The compound may also have applications in agriculture, particularly as a plant growth regulator or pesticide.

Pesticidal Activity

Research has indicated that naphthalene derivatives can exhibit insecticidal and fungicidal properties. The structural characteristics of 2-naphthalenecarboxylic acid could be optimized for enhanced efficacy against specific pests or pathogens affecting crops. Field studies are necessary to evaluate its effectiveness and safety as a biopesticide .

Plant Growth Regulation

Compounds with naphthalene structures have been observed to influence plant growth positively. They may act as growth regulators by affecting hormone levels within plants, potentially leading to improved yield and resilience against environmental stressors. Investigating the specific effects of this compound on various plant species could provide insights into its utility in sustainable agriculture .

Materials Science

In materials science, the unique properties of this compound make it suitable for various applications.

Polymer Chemistry

The ability of naphthalene derivatives to participate in polymerization reactions can lead to the development of novel materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of glucopyranosyl units could also introduce biocompatibility, making these materials suitable for biomedical applications .

Nanomaterials

Research into nanomaterials has highlighted the potential use of naphthalene derivatives as precursors or stabilizers in the synthesis of nanoparticles. These nanoparticles can have applications in drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester involves its interaction with specific molecular targets. The glycosylated moiety may facilitate binding to carbohydrate-recognizing proteins, while the naphthalene core can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

Backbone Complexity: The target compound’s naphthalene core distinguishes it from diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester), which derive from labdane or pimarane skeletons . Compared to simpler aromatic esters (e.g., 2-naphthalenecarboxylic acid methyl ester), the target’s glucosyl and hydroxyl groups increase polarity, likely enhancing solubility in aqueous systems .

Functional Group Diversity: The glucopyranosyloxy group is unique to the target compound, absent in diterpenoid esters or synthetic azo dyes (e.g., CI 15850) . This moiety may facilitate glycosidase interactions or improve bioavailability. Synthetic azo derivatives (e.g., CI 15850) prioritize sulfophenyl and azo groups for colorant properties, contrasting with the natural hydroxyl/glucosyl motifs of the target compound .

Biological and Industrial Roles: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) function in plant resin defense, while the target compound’s bioactivity remains underexplored . The 8-ethenyl-octahydro derivative from Piper nigrum acts as a weak acid in food preservation, highlighting how substituents (e.g., ethenyl vs. glucosyl) dictate functional roles .

Physicochemical Properties: The target compound’s molecular weight (466.48 g/mol) exceeds simpler esters (e.g., 186.21 g/mol for 2-naphthalenecarboxylic acid methyl ester), impacting diffusion and membrane permeability . Lipophilicity varies significantly: diterpenoid esters (logP ~6–7) are more lipid-soluble than the glucosylated target compound (estimated logP ~1–2) .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester (CAS Number: 125906-48-1) is a natural compound derived from various plant sources, notably from the genus Rubia. This compound has garnered attention for its diverse biological activities, including anti-infective properties, apoptosis induction, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C23H30O10, with a molecular weight of 466.48 g/mol. Its structure features a naphthalene core substituted with glucopyranosyl and hydroxy groups, contributing to its biological activity.

Anti-Infective Properties

Research indicates that this compound exhibits significant anti-infective activity. It has been shown to inhibit various pathogens, including bacteria and viruses. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for pathogen survival .

Apoptosis Induction

Studies have demonstrated that 2-Naphthalenecarboxylic acid methyl ester can induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspases and modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR .

Cytotoxicity and Cell Cycle Regulation

In vitro assays reveal that the compound exhibits cytotoxic effects on several cancer cell lines. It has been observed to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in malignant cells .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Antiviral Effects : Another investigation focused on its antiviral properties against influenza virus. The compound demonstrated a dose-dependent inhibition of viral replication, suggesting potential as a therapeutic agent for viral infections.

- Cancer Cell Studies : In a recent study published in Molecules, the compound was tested on human breast cancer cell lines (MCF-7). The findings indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What methods are effective for isolating this compound from natural sources, and how can purity (>98%) be ensured?

- Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) from dried Rubia cordifolia roots, followed by chromatographic purification (e.g., silica gel or HPLC). Purity validation requires analytical techniques like LC-MS or NMR, with rigorous solvent removal to avoid contaminants .

Q. What analytical techniques are recommended for structural elucidation and quantification in complex matrices?

- Methodology : Use high-resolution LC-MS/MS with electrospray ionization (ESI) for detection in biological or environmental samples. For structural confirmation, combine 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve the glucopyranosyloxy and hydroxy-methylbutyl substituents. Solid-phase extraction (SPE) with HLB cartridges optimizes recovery rates in wastewater or sludge matrices .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow GHS hazard guidelines (H302, H315, H319): Use fume hoods for aerosol prevention, wear nitrile gloves, and employ eye wash stations. Store in inert conditions (4°C, desiccated) to prevent hydrolysis of the ester group. Monitor air quality for respiratory irritants using real-time sensors .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with PI3K/Akt/mTOR or NF-κB signaling pathways?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate binding affinities with kinase domains. Validate predictions using in vitro assays (e.g., kinase inhibition ELISA) and compare with transcriptomic data (RNA-seq) from treated cell lines (e.g., cancer models). Cross-reference with proteomics to identify off-target effects .

Q. What experimental designs resolve contradictions in reported apoptotic vs. autophagic activity across studies?

- Methodology : Standardize cell lines (e.g., HeLa vs. HEK293) and assay conditions (e.g., serum-free media, hypoxia). Use dual fluorescent probes (e.g., Annexin V-FITC/LC3B-mCherry) for simultaneous apoptosis/autophagy tracking. Address batch variability in natural product isolates via LC-MS purity checks and metabolite profiling .

Q. How does the glucopyranosyloxy moiety influence solubility and bioavailability in in vivo models?

- Methodology : Conduct pharmacokinetic studies in rodent models using C-labeled compound. Compare plasma concentration curves after oral vs. intravenous administration. Use molecular dynamics (MD) simulations to assess glycosyl group interactions with intestinal transporters (e.g., SGLT1) and blood-brain barrier permeability .

Q. What strategies optimize enzymatic or chemical modifications to enhance target specificity?

- Methodology : Employ directed evolution of glycosyltransferases to modify the glucopyranosyl group. Screen derivatives using high-throughput SPR (surface plasmon resonance) against recombinant protein targets (e.g., Bcl-2 or caspases). Validate selectivity via CRISPR-edited knockout cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

- Methodology : Replicate assays using identical compound concentrations and exposure times. Profile penetration efficiency in 3D models via confocal microscopy with fluorescent analogs. Adjust for hypoxia gradients in organoids using microsensor data. Cross-validate with metabolomics (e.g., ATP/NADH ratios) .

Q. Why do environmental fate studies show variable degradation rates in aquatic vs. soil systems?

- Methodology : Simulate degradation using OECD 308/309 guidelines with C-isotope tracing. Analyze microbial consortia (16S rRNA sequencing) in soil vs. water microcosms. Test photolytic stability under UV-Vis irradiation (λ = 254–365 nm) to assess ester bond cleavage .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.